molecular formula C8H7N3O2 B1405018 Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate CAS No. 1363381-90-1

Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate

Cat. No.: B1405018
CAS No.: 1363381-90-1
M. Wt: 177.16 g/mol
InChI Key: MIDQIWWMYIACPH-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate (CAS: 1363381-90-1) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at the [3,4-c] positions. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol . The compound is utilized as a precursor in drug discovery, particularly in synthesizing kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-9-4-7-5(6)3-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDQIWWMYIACPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192064
Record name 1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-90-1
Record name 1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. For instance, the reaction of 3-amino-1H-pyrazole with 2-chloropyridine-3-carboxylic acid methyl ester in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and pyrazole rings in the scaffold enable nucleophilic substitution at halogenated positions. For example:

  • C-5 Functionalization : 5-Halo derivatives (e.g., 5-chloro or 5-bromo) undergo Buchwald–Hartwig amination with aryl amines under Pd catalysis (e.g., Pd(OAc)₂/Xantphos) to yield C-5 arylamino derivatives .

  • C-3 Borylation : Miyaura borylation at C-3 using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ facilitates Suzuki–Miyaura cross-coupling with aryl halides .

Example Reaction Conditions :

Reaction TypeReagents/ConditionsProductYieldCitation
C-5 AminationPd(OAc)₂, Xantphos, K₂CO₃, 110°C5-Arylamino derivatives70–85%
C-3 BorylationB₂Pin₂, Pd(dppf)Cl₂, KOAc, 80°CBoronate intermediates65–78%

Cyclization and Ring Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • Japp–Klingemann Reaction : Reacts with arenediazonium tosylates to form hydrazones, which cyclize under basic conditions (e.g., DABCO) to yield pyrazolo[4,3-b]pyridines .

  • Tandem Reactions : One-pot azo-coupling, deacylation, and cyclization steps simplify multi-step syntheses .

Notable Observation :
An unusual C–N migration of acetyl groups occurs during cyclization, forming intermediates that rearrange to final products under thermal conditions .

Metalation and Electrophilic Trapping

Regioselective metalation at C-7 is achieved using TMPMgCl·LiCl, enabling subsequent functionalization:

  • Iodination : Trapping with iodine yields 7-iodo derivatives, useful for cross-coupling reactions .

  • Alkylation/Protonation : Electrophiles such as aldehydes or ketones react at the metalated position .

Regioselectivity Data :

PositionFunctionalization MethodSelectivity (%)Citation
C-7TMPMgCl·LiCl, I₂>95%
N-1Mesylation (MsCl, Et₃N)80%

Reactivity at Nitrogen Centers

The pyrazole ring’s NH group participates in alkylation and protection reactions:

  • N-1 vs. N-2 Selectivity : N-alkylation with methyl iodide favors N-1 substitution (55–60% yield) due to steric and electronic factors .

  • Protection Strategies : Boc (tert-butoxycarbonyl) or acetyl groups stabilize the NH moiety during multi-step syntheses .

Comparative Reactivity :

Protecting GroupReaction ConditionsSelectivity (N-1:N-2)Citation
Boc₂O, DMAPCH₂Cl₂, rt9:1
Ac₂O, Et₃NReflux, 2h7:3

Oxidation and Reduction

While limited direct data exist for this compound, analogous pyrazolopyridines undergo:

  • Pyridine Ring Oxidation : Controlled oxidation with KMnO₄ yields N-oxide derivatives, altering electronic properties .

  • Reduction of Nitro Groups : Hydrogenation (H₂/Pd-C) converts nitro substituents to amines for further functionalization .

Scientific Research Applications

Chemistry

Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate serves as a critical building block in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical transformations—such as oxidation, reduction, and nucleophilic substitution—enhances its utility in organic synthesis.

Table 1: Reaction Types and Conditions

Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxidesPotassium permanganate, H₂O₂
ReductionYielding reduced derivativesSodium borohydride, LiAlH₄
SubstitutionNucleophilic substitution reactionsAmines, thiols with NaOH

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its structural similarity to purines allows it to interact with biological targets effectively.

Anticancer Properties

A study demonstrated that derivatives of this compound showed significant inhibitory activity against cancer cell lines. For instance, one derivative exhibited an IC₅₀ of 11 µM against MCF-7 breast adenocarcinoma cells, highlighting its potential as a lead compound for developing new anticancer agents.

Antimicrobial Activity

Research has shown that modifications to the pyrazole ring can enhance antimicrobial efficacy against resistant bacterial strains. This suggests that this compound could be pivotal in designing new antibiotics.

Medicinal Applications

The compound is being investigated for its potential therapeutic applications in treating various diseases. Its mechanism of action may involve modulation of biochemical pathways influenced by purine-based compounds, affecting cell signaling and metabolic processes.

Case Study: Therapeutic Potential

A study focusing on kinase inhibitors highlighted that compounds similar to this compound could be effective in treating conditions associated with diabetes and its complications by targeting Protein Kinase C (PKC) pathways. This positions the compound as a promising candidate for further pharmaceutical development.

Industrial Applications

Beyond its scientific research applications, this compound is also being explored for its potential in developing new materials with specific properties. Its unique reactivity can be harnessed to create advanced materials in fields such as nanotechnology and polymer science.

Mechanism of Action

The mechanism of action of Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

  • Pyrazolo[3,4-b]pyridine Derivatives: Example: Methyl 3,6-dimethyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 48)
  • Structural Differences: The pyridine ring is fused at [3,4-b] instead of [3,4-c], altering nitrogen positioning. Substituents include methyl groups at positions 3 and 6 and a phenoxybenzyl group at position 1.
  • Synthesis : Lower yield (12%) compared to other derivatives, attributed to steric hindrance from bulky substituents.
  • Pyrazolo[3,4-c]pyridazine Derivatives :

    • Example: 4-(Biphen-3-yl)-1H-pyrazolo[3,4-c]pyridazine
  • Structural Differences : Replaces the pyridine ring with a pyridazine ring, introducing an additional nitrogen atom.
  • Application : Acts as a GABA receptor modulator for epilepsy treatment, highlighting the importance of nitrogen-rich cores in CNS-targeting drugs .

Substituent Variations

  • Ester vs. Carboxylic Acid :
    • Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 37801-57-3) :
  • Chlorine at position 4 enhances electrophilicity, while the ethyl ester improves membrane permeability compared to the methyl ester in the parent compound.
    • 1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 934156-43-1) :
  • The carboxylic acid group increases polarity (predicted pKa: 1.12) and hydrogen-bonding capacity, favoring interactions with hydrophilic binding pockets.

  • Aromatic vs. Alkyl Substituents :

    • Methyl 1-(2-fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011397-81-1) :
  • Fluorophenyl and thienyl groups enhance π-π stacking and sulfur-mediated interactions, respectively. Molecular weight (353.37 g/mol) and lipophilicity are higher than the parent compound. Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1018051-53-0) :
  • Cyclopropyl groups increase steric bulk and metabolic stability. The oxoethyl-cyclopentylamino side chain introduces hydrogen-bond donor/acceptor sites.

Biological Activity

Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its potential therapeutic applications.

This compound is structurally related to purines, which allows it to interact with various biological targets through intermolecular interactions. Its mechanism of action involves modulation of biochemical pathways influenced by purine-based compounds, potentially affecting cell signaling and metabolic processes.

Table 1: Structural Characteristics

PropertyDetails
Chemical FormulaC₉H₈N₂O₂
Molecular Weight164.17 g/mol
CAS Number1363381-90-1
Structural ClassHeterocyclic compound

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. It has been shown to inhibit the growth of lung cancer, colorectal cancer, and breast cancer cells, among others. For instance, a study indicated that compounds containing the 1H-pyrazole structure could effectively inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Key Findings:

  • In vitro Studies: The compound demonstrated IC₅₀ values in the micromolar range against several cancer cell lines.
  • In vivo Studies: Animal models treated with this compound showed reduced tumor growth and increased survival rates compared to controls.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains and fungi. For example, derivatives of pyrazolo[3,4-b]pyridine have shown promising results in inhibiting bacterial growth and exhibiting antifungal effects .

Table 2: Summary of Antimicrobial Activity

Microorganism TypeActivity Observed
Gram-positive BacteriaEffective inhibition
Gram-negative BacteriaModerate activity
FungiSignificant antifungal effects

Case Studies and Research Findings

  • Anticancer Study : A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC₅₀ of 11 µM against MCF-7 breast adenocarcinoma cells, highlighting the potential for developing new anticancer agents based on this scaffold .
  • Antimicrobial Evaluation : A study focused on new pyrazolo derivatives demonstrated significant antibacterial activity against resistant strains of bacteria. The results suggested that modifications to the pyrazole ring could enhance antimicrobial efficacy .

Q & A

What are the common synthetic routes for Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate, and how are intermediates characterized?

Basic
The synthesis typically involves cyclization of azide-containing precursors or amination of halogenated intermediates. For example, ethyl 6-morpholino-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate was synthesized via amination with morpholine, followed by purification via flash chromatography and characterization using 1H^1H NMR (δ 1.48 ppm for ethyl CH3_3) and 13C^{13}C NMR (δ 165.6 ppm for carbonyl) . Methyl esters (e.g., methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate) are similarly prepared, with molecular weight 177.16 g/mol and CAS 1638769-07-9 .

How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

Advanced
Key factors include solvent choice, temperature, and stoichiometry. In , amination of 109 with morpholine (3 equivalents) in ethanol at reflux yielded 79% product after 18 hours. Lower yields may arise from incomplete substitution; increasing reaction time or using polar aprotic solvents (e.g., DMF) can enhance reactivity. Monitoring via TLC (Rf_f 0.37 in EtOAc) ensures reaction completion .

What spectroscopic techniques are critical for confirming the structure of this compound?

Basic
1H^1H NMR and 13C^{13}C NMR are essential. For methyl esters, expect signals for the methyl ester group (δ ~3.9 ppm in 1H^1H, δ ~52 ppm in 13C^{13}C). Aromatic protons in the pyrazolo-pyridine core appear between δ 7.1–8.5 ppm . High-resolution mass spectrometry (HRMS) and IR (C=O stretch ~1700 cm1 ^{-1}) further validate structural integrity.

What strategies resolve contradictions in spectroscopic data for novel derivatives?

Advanced
Contradictions may arise from regioisomers or impurities. For example, hydrazine treatment of 5-azido-pyrazole-4-carbaldehydes yields pyrazolo[3,4-c]pyrazoles, but iodine catalysis alters regiochemistry (Scheme 3 in ). Use 2D NMR (COSY, HSQC) to distinguish isomers. X-ray crystallography or computational modeling (DFT) can confirm ambiguous structures .

How does the ester group (methyl vs. ethyl) impact reactivity and applications?

Advanced
Methyl esters (e.g., CAS 1638769-07-9) are more electrophilic than ethyl esters due to lower steric hindrance, facilitating hydrolysis or nucleophilic substitution. Ethyl esters (e.g., ) may offer better solubility in non-polar solvents during purification. Choice depends on downstream functionalization needs .

What are its applications in medicinal chemistry research?

Basic
This scaffold is a precursor for kinase inhibitors and siderophore biosynthesis inhibitors (e.g., targeting BasE adenylating enzymes). Derivatives like apixaban analogs (CAS 503612-47-3) exhibit anticoagulant activity by targeting Factor Xa .

What computational methods support inhibitor design using this scaffold?

Advanced
Docking studies using crystal structures (e.g., PDB ID A1BQ7) and molecular dynamics simulations predict binding modes. QSAR models optimize substituents at positions 3 and 4 for enhanced affinity. DFT calculations assess electronic effects on reactivity .

How is purity assessed, and what are common impurities?

Basic
HPLC (≥95% purity) and 1H^1H NMR (absence of extraneous peaks) are standard. Common impurities include unreacted starting materials (e.g., morpholine in ) or regioisomers. LC-MS identifies byproducts (e.g., m/z 178.1 for methyl ester) .

How to troubleshoot low yields in multi-step syntheses?

Advanced
Low yields often occur at cyclization steps. For fused systems (e.g., pyrazolo[3,4-c]pyrazoles), optimize temperature (reflux vs. RT) and catalyst (e.g., iodine in ). Protect reactive sites (e.g., aldehydes) to prevent side reactions. Use scavengers (e.g., molecular sieves) to remove water .

What role does this compound play in synthesizing fused heterocycles?

Advanced
It serves as a building block for [5-5] fused systems. For instance, 5-azido-pyrazole-4-carbaldehydes react with hydrazine to form pyrazolo[3,4-c]pyrazoles (Scheme 3 in ). The methyl ester group stabilizes intermediates during annulation, enabling access to triazolo-pyridines or pyrrolo-pyridines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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